Anti-Inflammatory Activity: p-Tolyl Analog vs. Indomethacin and Celecoxib (Class-Level Inference)
The p-tolyl analog of the target compound (CAS 896308-63-7) demonstrated anti-inflammatory efficacy comparable to indomethacin and celecoxib, but with a significantly lower ulcerogenic index . While no direct data for CAS 896309-39-0 exist, the 3,4-dimethylphenyl modification increases steric bulk and lipophilicity (cLogP +0.5 vs. p-tolyl), which may further modulate COX-2 selectivity and gastrointestinal safety [1]. This class-level inference positions CAS 896309-39-0 as a candidate for investigation in inflammatory models where gastric sparing is critical.
| Evidence Dimension | Ulcerogenic index (UI) relative to anti-inflammatory ED50 |
|---|---|
| Target Compound Data | Not yet reported for CAS 896309-39-0 |
| Comparator Or Baseline | CAS 896308-63-7 (p-tolyl analog): UI significantly lower than indomethacin and celecoxib (exact values not disclosed by vendor source) |
| Quantified Difference | p-tolyl analog UI << indomethacin UI; target compound UI predicted to be lower or equivalent based on steric shielding of the sulfonamide NH. |
| Conditions | Rat paw edema model (anti-inflammatory); gastric lesion count (ulcerogenic index) – method per vendor technical datasheet. |
Why This Matters
Procurement of CAS 896309-39-0 enables head-to-head evaluation of whether the 3,4-dimethyl group further improves the gastrointestinal safety margin already observed in the p-tolyl lead.
- [1] Predicted cLogP values calculated using ACD/Labs Percepta (v2022). Target compound cLogP ≈ 3.8; p-tolyl analog cLogP ≈ 3.3. View Source
